3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
The compound 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide is a heterocyclic derivative featuring a fused thieno-triazolo-pyrimidinone core. This structure incorporates a thiophene ring fused to a triazolo-pyrimidinone system, with a 4-isobutyl substituent and an N-(thiophen-2-ylmethyl)propanamide side chain.
Properties
IUPAC Name |
3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-12(2)11-23-18(26)17-14(7-9-28-17)24-15(21-22-19(23)24)5-6-16(25)20-10-13-4-3-8-27-13/h3-4,7-9,12H,5-6,10-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELGOMBLCGYMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound belonging to the thienotriazolopyrimidine class. Its unique structure integrates a thieno[2,3-e][1,2,4]triazolo moiety with a pyrimidine backbone, which is of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as NMR spectroscopy, infrared spectroscopy (IR), and mass spectrometry are employed to confirm the identity and purity of the synthesized compounds. Molecular docking studies have been utilized to predict binding affinities and interactions with target proteins involved in inflammation pathways .
Anti-inflammatory Properties
Research indicates that derivatives of thienotriazolopyrimidines exhibit significant anti-inflammatory effects. In a study evaluating various compounds within this class, several demonstrated remarkable anti-inflammatory activity using acute and subacute formalin-induced paw edema models. The compounds showed high gastrointestinal safety levels and were well tolerated by experimental animals .
Table 1: Anti-inflammatory Activity of Thienotriazolopyrimidine Derivatives
| Compound ID | Anti-inflammatory Activity | GI Safety Level | Reference |
|---|---|---|---|
| 10a | High | Safe | |
| 10c | Moderate | Safe | |
| 11c | High | Safe |
Analgesic Effects
In addition to anti-inflammatory properties, this compound has been investigated for its analgesic effects. Studies have shown that certain derivatives exhibit good analgesic activity with a delayed onset of action. The evaluation involved comparing these effects to standard analgesics like diclofenac sodium .
The mechanism of action for this compound primarily involves the inhibition of key inflammatory pathways. This includes interactions with cyclooxygenase (COX) enzymes and other targets associated with inflammatory responses .
Case Studies
Several case studies have highlighted the effectiveness of thienotriazolopyrimidine derivatives:
- Study on Analgesic Activity : A series of compounds were tested in acute pain models where they exhibited significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Safety Profile Assessment : A comprehensive toxicity assessment revealed that the active compounds had high safety margins (ALD50 > 0.4 g/kg), indicating their potential for therapeutic use without severe side effects .
Scientific Research Applications
Potential Applications
Given its unique structure and biological activity profile, N-(2,5-difluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide may find applications in therapeutic and research contexts. It can also be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Other compounds with a similar core structure have demonstrated potential applications:
- Anti-inflammatory and Analgesic Applications: Due to their potential biological activities.
- GPCR Profiling: These compounds can move beyond conventional models that focus on binding affinity and provide a more comprehensive understanding of ligand-receptor interactions .
Related Compounds
Other compounds in the same family include:
- 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide, with a molecular weight of 439.5 and the molecular formula .
- 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N~1~-(2-methoxybenzyl)propanamide, available in formats such as glass vials and 96-tube racks .
- 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide, with a molecular weight of 423.5 and the molecular formula .
Comparison with Similar Compounds
N-(4-Methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide ()
- Core Structure: Identical thieno-triazolo-pyrimidinone backbone.
- Substituents :
- 4-Position : Propyl group (C3H7) vs. isobutyl (C4H9) in the target compound. The isobutyl group introduces greater steric bulk, which may influence binding pocket accessibility.
- Amide Side Chain : 4-Methylbenzyl vs. thiophen-2-ylmethyl. The latter’s heteroaromatic thiophene may enhance electronic interactions compared to the purely aromatic benzyl group.
- Molecular Formula : C21H23N5O2S () vs. C21H22N5O2S2 (estimated for the target compound, accounting for the additional sulfur atom in the thiophene substituent).
- Molecular Weight : 409.5 g/mol () vs. ~425.5 g/mol (estimated for the target).
Pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Derivatives ()
- Core Structure: Pyrido-thieno-triazolo-pyrimidinone, differing by a pyridine ring fusion instead of a simple thiophene.
- Substituents: Limited data, but the pyridine moiety likely alters solubility and hydrogen-bonding capacity compared to the thieno system.
- Synthesis : Prepared via multicomponent reactions involving isocyanides and acetylenedicarboxylates, contrasting with the propanamide coupling methods used for the target compound .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Hypothetical Pharmacological Implications
- Thiophene vs. Benzyl : The thiophen-2-ylmethyl group’s electron-rich nature may improve interactions with hydrophobic enzyme pockets or metal ions in biological targets compared to the 4-methylbenzyl group.
- Isobutyl vs. Propyl : Increased lipophilicity from the branched isobutyl chain could enhance membrane permeability but may reduce aqueous solubility.
- Sulfur Content : The additional sulfur atom in the target compound might influence metabolic stability or oxidative susceptibility relative to its analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
- Methodology : The compound’s core structure (thieno-triazolo-pyrimidinone) is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-azido-thiophene carboxylates with hydrazonoyl chlorides under reflux in ethanol or DMF, followed by alkylation/propanamide functionalization. Key intermediates include ethyl 2-azido-3-thiophenecarboxylate derivatives and hydrazonoyl chloride precursors .
- Example Protocol :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Ethanol, reflux, 12h | Ethyl 2-azido-3-thiophenecarboxylate | 65–70 |
| 2 | DMF, K₂CO₃, 80°C, 8h | Thieno-triazolo-pyrimidinone core | 50–55 |
| 3 | Thiophene-2-methanamine, EDC/HOBt | Final propanamide | 40–45 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm regiochemistry of the triazolo-pyrimidine ring and thiophene substituents. IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Q. What solubility and stability challenges arise during experimental handling?
- Methodology : The compound’s poor aqueous solubility (due to hydrophobic thiophene/isobutyl groups) requires co-solvent systems (e.g., DMSO:water gradients). Stability studies under varying pH (2–12) and temperatures (4–37°C) should be conducted via HPLC-UV to detect degradation products. Use argon/vacuum for storage to prevent oxidation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reaction pathways?
- Methodology : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclocondensation. Tools like ICReDD’s reaction path search (combining quantum chemistry and machine learning) can narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
- Case Study : DFT simulations of the triazolo-pyrimidine ring closure showed a 15% yield improvement when switching from ethanol to DMF as solvent, aligning with experimental validation .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology : If conflicting reports exist on bioactivity (e.g., kinase inhibition vs. no activity), perform dose-response assays with standardized cell lines (e.g., HEK293 or HeLa) and validate via orthogonal assays (e.g., SPR for binding affinity). Cross-reference with structural analogs (e.g., replacing isobutyl with benzyl groups) to isolate structure-activity relationships (SAR) .
Q. What strategies address low reproducibility in scaled-up synthesis?
- Methodology : Use process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for intermediate formation). Optimize mixing efficiency via computational fluid dynamics (CFD) in reactor design. For example, switching from batch to flow chemistry improved yield consistency (RSD <5% vs. 15% in batch) for similar triazolo-pyrimidine derivatives .
Q. How to design experiments for probing metabolic stability in vitro?
- Methodology : Conduct microsomal stability assays using liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Compare half-life (t₁/₂) with control compounds. For unstable metabolites, use HPLC-QTOF to identify oxidative (e.g., thiophene S-oxidation) or hydrolytic degradation pathways .
Data Contradiction Analysis Framework
Key Research Gaps and Future Directions
- AI-Driven Synthesis : Implement end-to-end automation for reaction optimization (e.g., robotic platforms with ML feedback loops) .
- Metabolite Identification : Develop isotope-labeled analogs to track in vivo metabolic pathways .
- Polypharmacology : Screen against understudied targets (e.g., epigenetic regulators) via high-throughput docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
